Vitamin K2-7;Vitamin K2(35);Vitamin MK-7
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Overview
Description
Menaquinone-7, also known as Vitamin K2, is a member of the Vitamin K family. It is a fat-soluble vitamin that plays a crucial role in blood clotting, bone health, and cardiovascular health. Menaquinone-7 is distinguished by its seven isoprenoid side chains, which contribute to its unique biological activity and longer half-life compared to other forms of Vitamin K .
Preparation Methods
Synthetic Routes and Reaction Conditions
Menaquinone-7 can be synthesized through chemical and biological methods. The chemical synthesis involves the condensation of 2-methyl-1,4-naphthoquinone with a suitable isoprenoid chain precursor under controlled conditions. This process requires specific catalysts and solvents to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Menaquinone-7 primarily relies on fermentation processes using bacteria such as Bacillus subtilis. The fermentation can be carried out in both solid-state and liquid-state systems. Liquid-state fermentation is more commonly used due to its efficiency in scaling up production. The fermentation process is optimized by adjusting factors such as pH, temperature, and nutrient availability to maximize yield .
Chemical Reactions Analysis
Types of Reactions
Menaquinone-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions
Oxidation: Menaquinone-7 can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction of Menaquinone-7 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups on the Menaquinone-7 molecule, often using halogenating agents or nucleophiles
Major Products Formed
The major products formed from these reactions include various derivatives of Menaquinone-7, which may have altered biological activities or improved stability.
Scientific Research Applications
Menaquinone-7 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of quinones and their derivatives in various chemical reactions.
Biology: Menaquinone-7 is essential for the carboxylation of specific proteins involved in blood clotting and bone metabolism.
Medicine: It is used in the treatment and prevention of osteoporosis and cardiovascular diseases due to its role in calcium metabolism and vascular health.
Industry: Menaquinone-7 is incorporated into dietary supplements and functional foods to enhance bone and cardiovascular health .
Mechanism of Action
Menaquinone-7 exerts its effects by serving as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the carboxylation of specific glutamate residues on proteins, converting them into gamma-carboxyglutamate (Gla) residues. These Gla residues are essential for the binding of calcium ions, which is crucial for the biological activity of proteins involved in blood clotting and bone metabolism .
Comparison with Similar Compounds
Menaquinone-7 is part of the larger Vitamin K family, which includes other menaquinones such as Menaquinone-4 and Menaquinone-9. Compared to these compounds, Menaquinone-7 has a longer half-life and greater bioavailability, making it more effective in maintaining adequate Vitamin K levels in the body. Other similar compounds include Phylloquinone (Vitamin K1) and Menadione (Vitamin K3), which differ in their side chain structures and biological activities .
Conclusion
Menaquinone-7 is a vital compound with significant roles in health and disease prevention. Its unique chemical structure and biological activity make it a valuable subject of scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in various fields.
Properties
IUPAC Name |
2-(3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl)-3-methylnaphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKQPZMEYJZGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H64O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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